4-Sulfanyl-1,2-dihydropyridin-2-one hydrochloride
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Overview
Description
4-Sulfanyl-1,2-dihydropyridin-2-one hydrochloride is a chemical compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their significant biological properties and have been extensively studied for their medicinal applications
Preparation Methods
The synthesis of 4-Sulfanyl-1,2-dihydropyridin-2-one hydrochloride involves several steps. One common synthetic route includes the reaction of a pyridine derivative with a thiol compound under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-Sulfanyl-1,2-dihydropyridin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding dihydropyridine derivative.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Sulfanyl-1,2-dihydropyridin-2-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Sulfanyl-1,2-dihydropyridin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-Sulfanyl-1,2-dihydropyridin-2-one hydrochloride can be compared with other dihydropyridine derivatives, such as:
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another calcium channel blocker with similar applications.
1,4-Dihydropyridine: A core structure in many pharmaceutical compounds.
The uniqueness of this compound lies in its thiol group, which imparts distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C5H6ClNOS |
---|---|
Molecular Weight |
163.63 g/mol |
IUPAC Name |
4-sulfanyl-1H-pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C5H5NOS.ClH/c7-5-3-4(8)1-2-6-5;/h1-3H,(H2,6,7,8);1H |
InChI Key |
OJORXUWWUFNFCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C=C1S.Cl |
Origin of Product |
United States |
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